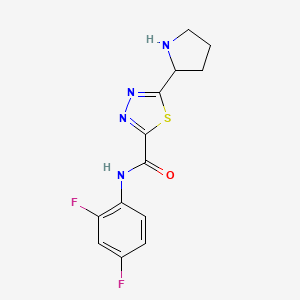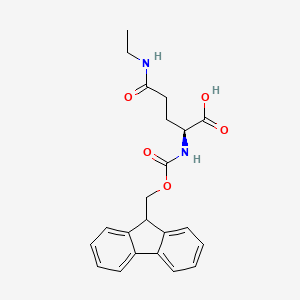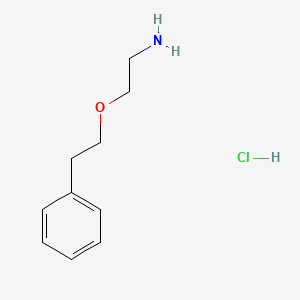
Ethyl 6-chloro-1H-indazole-3-carboxylate
Vue d'ensemble
Description
Ethyl 6-chloro-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H9ClN2O2 . It has an average mass of 224.644 Da and a monoisotopic mass of 224.035248 Da .
Synthesis Analysis
The synthesis of this compound and its derivatives has been described in various studies . For instance, one study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate, which contain various aliphatic or aromatic acyl radicals in N1 . Moreover, halogens or methyl groups are present as substituents at the 5 position or methyl groups at 5,6 .Chemical Reactions Analysis
Indazole derivatives, including this compound, have been found to exhibit various biological activities, suggesting that they undergo a range of chemical reactions in biological systems . For instance, some indazole derivatives have shown anti-inflammatory effects at doses much lower than the toxic ones .Physical and Chemical Properties Analysis
This compound has a molecular formula of C10H9ClN2O2, an average mass of 224.644 Da, and a monoisotopic mass of 224.035248 Da . Detailed physical and chemical property data specific to this compound was not found in the available literature.Applications De Recherche Scientifique
Agents anti-inflammatoires
Les dérivés de l'indazole ont été trouvés pour avoir des propriétés anti-inflammatoires significatives . Par exemple, le 3-phényl-2-[4-(trifluorométhyl)phényl]-4,5,6,7-tétrahydro-2H-indazole a été trouvé pour posséder une activité anti-inflammatoire élevée avec un potentiel ulcérogène minimal .
Agents anticancéreux
Les dérivés de l'indazole ont également été trouvés pour avoir des propriétés anticancéreuses prometteuses . Par exemple, le 3-amino-N-(4-benzylphényl)-1H-indazole-1-carboxamide et le 3-amino-N-(4-butoxyphényl)-1H-indazole-1-carboxamide ont été trouvés pour inhiber la croissance cellulaire de nombreuses lignées cellulaires néoplasiques à des concentrations inférieures à 1 μM . Un autre composé, 6o, a montré un effet inhibiteur prometteur contre la lignée cellulaire K562 avec une valeur de CI50 (concentration d'inhibition à 50 %) de 5,15 µM .
Agents antimicrobiens
Les dérivés de l'indazole ont été trouvés pour avoir des propriétés antimicrobiennes . Ils peuvent être utilisés dans le traitement de diverses infections bactériennes.
Agents antihypertenseurs
Les dérivés de l'indazole peuvent également être utilisés comme agents antihypertenseurs . Ils peuvent aider à la gestion de l'hypertension artérielle.
Agents antiprotozoaires
Les dérivés de l'indazole ont été trouvés pour avoir des propriétés antiprotozoaires . Ils peuvent être utilisés dans le traitement des maladies causées par les protozoaires.
Agents hypoglycémiques
Les dérivés de l'indazole peuvent être utilisés comme agents hypoglycémiques . Ils peuvent aider à la gestion du diabète en réduisant les niveaux de glucose dans le sang.
Safety and Hazards
While specific safety data for Ethyl 6-chloro-1H-indazole-3-carboxylate was not found, general safety measures for handling similar compounds include ensuring adequate ventilation, using personal protective equipment as required, and avoiding contact with skin, eyes, or clothing . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Orientations Futures
Mécanisme D'action
Target of Action
Ethyl 6-chloro-1H-indazole-3-carboxylate is a derivative of the indazole moiety . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often implicated in diseases such as cancer .
Mode of Action
The compound interacts with its targets, leading to their inhibition, regulation, and/or modulation . This interaction can result in the treatment of diseases induced by these kinases, such as cancer . For instance, one indazole derivative, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was found to inhibit cell growth effectively against colon and melanoma cell lines .
Biochemical Pathways
The interaction of this compound with its targets affects various biochemical pathways. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to the death of cancer cells . Additionally, the modulation of the h-sgk kinase can influence cell volume regulation .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth . This effect is particularly pronounced in certain cancer cell lines, such as colon and melanoma cells . The compound’s interaction with its targets leads to changes in cellular processes, ultimately resulting in cell death .
Analyse Biochimique
Biochemical Properties
Ethyl 6-chloro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . These interactions suggest that this compound may have potential anti-inflammatory and anticancer properties.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with MMPs, preventing the degradation of extracellular matrix components and inhibiting tumor invasion and metastasis . Furthermore, this compound modulates the activity of transcription factors, leading to changes in gene expression and promoting apoptosis in cancer cells . These molecular interactions provide insights into the potential therapeutic applications of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under physiological conditions for extended periods . Its degradation products may exhibit different biological activities, which could influence the overall effects of the compound . Long-term studies have shown that this compound can induce sustained inhibition of cell proliferation and promote apoptosis in cancer cells . These findings suggest that this compound may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that low doses of this compound can effectively inhibit tumor growth and reduce inflammation without causing significant toxicity . Higher doses may lead to adverse effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of inactive metabolites that are excreted from the body . Additionally, this compound may affect metabolic flux and alter the levels of certain metabolites, influencing cellular metabolism and function . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to specific proteins, such as albumin, which facilitates its distribution to different tissues . The localization and accumulation of this compound in specific tissues may influence its biological activity and therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is essential for developing effective drug delivery strategies.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various biomolecules and exerts its effects . Additionally, this compound may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.
Propriétés
IUPAC Name |
ethyl 6-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNWYEBPQBUTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680010 | |
| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-23-2 | |
| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)
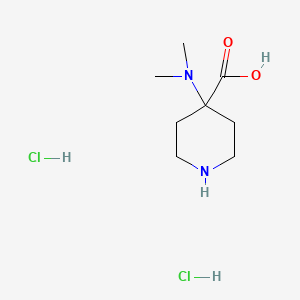
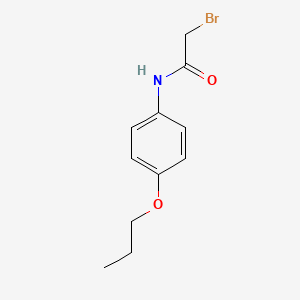
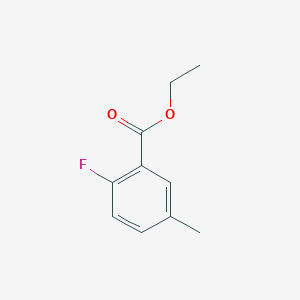
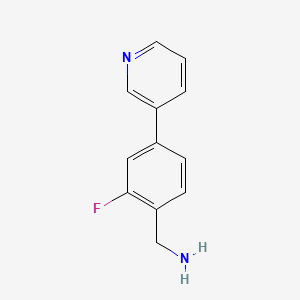

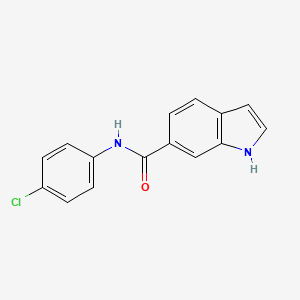
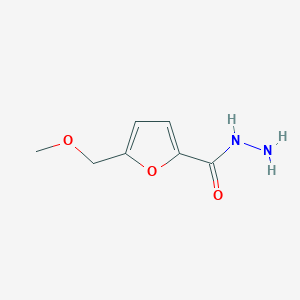
![4-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1463645.png)
![3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1463646.png)
